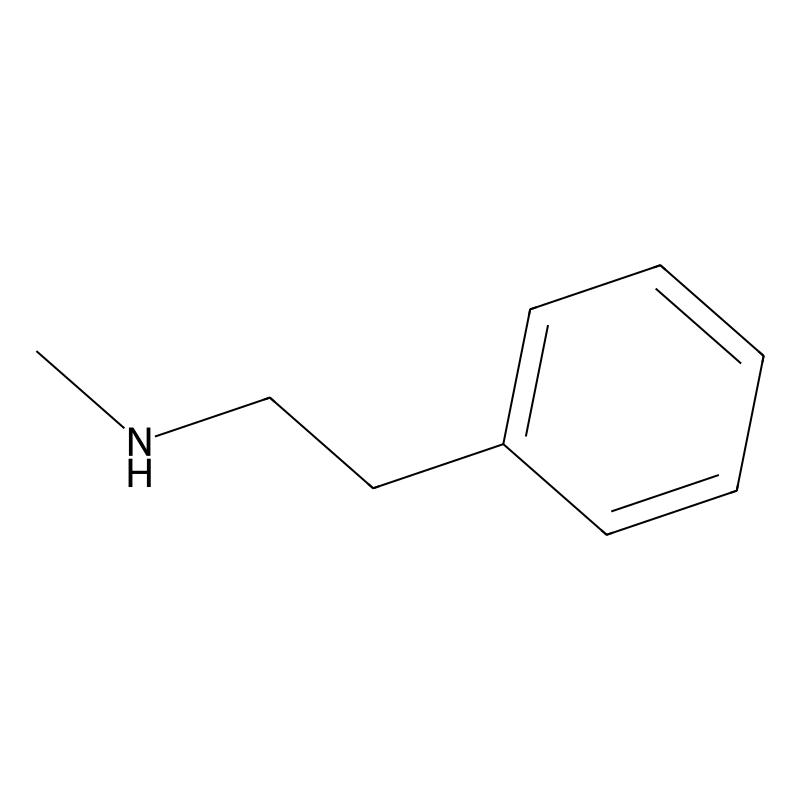

N-Methylphenethylamine

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Chemical Properties and Occurrence:

N-Methylphenethylamine (N-MPEA), also known as phenethylamine or beta-phenylethylamine, is a simple organic compound with the chemical formula C9H13N. It is a colorless to yellow liquid with a characteristic amine-like odor . It is naturally found in trace amounts in various plants, including chocolate, coffee, and green tea .

Potential Biological Functions:

N-MPEA has been studied for its potential role in various biological functions. Some studies suggest it may act as a neuromodulator in the central nervous system, potentially affecting mood, arousal, and cognition . However, the specific mechanisms of action and its physiological significance remain unclear.

Research Applications:

- Neurochemistry: N-MPEA is used in research to investigate its potential role in various neurochemical processes, including the release and reuptake of other neurotransmitters like dopamine and serotonin .

- Drug Development: Due to its structural similarity to some psychoactive drugs, N-MPEA has been used to develop new medications targeting specific neurotransmitter systems. However, further research is needed to evaluate its potential therapeutic efficacy and safety .

- Comparative Studies: N-MPEA serves as a reference molecule in research comparing the properties and effects of various structurally related compounds, including both natural and synthetic neuroactive substances .

N-Methylphenethylamine is a naturally occurring trace amine and neuromodulator derived from phenethylamine. It is identified by its molecular formula and has a CAS number of 589-08-2. This compound exists as a colorless liquid and is characterized by its weak basicity, with a pK_a of approximately 10.14 . N-Methylphenethylamine is biosynthesized in humans through the action of the enzyme phenylethanolamine N-methyltransferase, which catalyzes the N-methylation of phenethylamine .

The mechanism of action of NMPEA is still being explored. Due to its structural similarity to amphetamine, NMPEA is thought to interact with trace amine-associated receptor 1 (TAAR1), a G protein-coupled receptor involved in the regulation of neurotransmitter release []. This interaction may influence dopamine and norepinephrine signaling, potentially affecting mood, cognition, and behavior. Further research is needed to fully understand the specific mechanisms by which NMPEA exerts its effects.

Physical and Chemical Properties

NMPEA is present in trace amounts in the human body and is not generally considered a safety hazard under normal conditions. However, due to its structural similarity to amphetamine, high doses of NMPEA may have stimulant-like effects, and its potential toxicity at high doses requires further investigation [].

N-Methylphenethylamine exhibits biological activity as a neuromodulator and has been shown to act as an agonist for human trace amine-associated receptor 1. Its pharmacological profile includes pressor effects, although it is significantly less potent than epinephrine, being approximately 1/350th as effective . The compound's rapid metabolism by monoamine oxidases contributes to its short-lived effects in the body.

Several methods have been developed for the synthesis of N-Methylphenethylamine:

- Conversion from Phenethylamine: An early synthesis method involves converting phenethylamine into its para-toluenesulfonamide, followed by N-methylation using methyl iodide and subsequent hydrolysis of the sulfonamide .

- Trifluoroacetamide Method: A more recent approach starts with the conversion of phenethylamine to its trifluoroacetamide, which is then N-methylated and hydrolyzed .

- Natural Sources: N-Methylphenethylamine is also found in various plant species, particularly in certain Acacia species where it can be present in high concentrations .

N-Methylphenethylamine has potential applications in pharmacology due to its neuromodulatory properties. It may serve as a precursor in the synthesis of other psychoactive compounds or be used in research related to neurotransmission and receptor interactions. Its presence in foodstuffs suggests possible implications for dietary influences on mood and cognition .

Studies indicate that N-Methylphenethylamine interacts significantly with trace amine-associated receptors. Its role as a substrate for monoamine oxidases indicates that it may influence levels of other neurotransmitters by modulating their degradation rates. Research has shown that when monoamine oxidase activity is inhibited, more N-Methylphenethylamine can be produced from phenethylamine, enhancing its effects .

N-Methylphenethylamine shares structural similarities with several other compounds, notably:

| Compound | Structure Similarity | Unique Features |

|---|---|---|

| Phenethylamine | Direct precursor | Found widely in plants; basic neuromodulator |

| Amphetamine | Positional isomer | Stronger stimulant effects; used clinically |

| N-Methyltyramine | Structural analog | Shares some pharmacological properties; derived from tyramine |

| Methamphetamine | Structural variant | More potent central nervous system stimulant |

N-Methylphenethylamine's uniqueness lies in its specific interactions with trace amine receptors and its relatively mild stimulant properties compared to more potent analogs like amphetamine and methamphetamine .

N-Methylphenethylamine (NMPEA) is a naturally occurring trace amine neuromodulator in humans that is derived from phenethylamine (PEA). Chemically, NMPEA is a positional isomer of amphetamine, sharing similar structural properties but with distinct biological activities. In its pure form, NMPEA appears as a colorless liquid with weak basic properties, having a pKa of 10.14 and pKb of 3.86. It readily forms a hydrochloride salt with a melting point of 162–164°C, which is significant for its storage and analytical characterization.

The molecular structure of NMPEA consists of a phenyl ring connected to an ethyl chain with a methylated amine group. This structure allows it to interact with various receptors and enzymes in biological systems, contributing to its neuromodulatory effects. The methylation of the amine group distinguishes it from its parent compound phenethylamine and influences its metabolic stability and receptor binding properties.

Natural Occurrence and Distribution

NMPEA has been detected in human urine at concentrations less than 1 μg over a 24-hour period, indicating its presence as a natural metabolite in human biochemistry. Beyond human systems, NMPEA is also found in various plant species, particularly in Acacia species. Acacia rigidula contains remarkably high levels of NMPEA, ranging from approximately 2300 to 5300 ppm. This unusually high concentration suggests specific biosynthetic pathways or ecological roles in these plant species.

Additionally, NMPEA is present at low concentrations (less than 10 ppm) in a wide range of foodstuffs. This widespread distribution indicates the compound's ubiquity in natural systems and raises questions about its potential dietary intake and subsequent physiological effects in humans.

TAAR1 Receptor Agonism and Signaling

N-Methylphenethylamine functions as a trace amine-associated receptor 1 (TAAR1) agonist, leveraging structural similarities to endogenous ligands such as β-phenethylamine and tyramine [1] [4]. TAAR1, a G protein-coupled receptor (GPCR) predominantly localized intracellularly, couples to Gαs and Gαq proteins, initiating cyclic adenosine monophosphate (cAMP) and inositol trisphosphate (IP3) signaling cascades [1] [2]. The compound’s ethylamine backbone and N-methyl substitution enable partial overlap with the binding pocket of TAAR1, as demonstrated by comparative molecular modeling studies [2] [5].

The Leuckart method constitutes one of the most extensively studied synthetic routes for N-Methylphenethylamine production, utilizing phenyl-2-propanone and N-methylformamide as primary starting materials [1]. This reductive amination process operates under elevated temperatures ranging from 165-170°C over extended reaction periods of 24-36 hours [1] [2]. The method proceeds through initial iminium ion formation between phenyl-2-propanone and N-methylformamide, followed by reduction via hydroxide-mediated hydrolysis of N-methylformamide, which generates the requisite hydride and methylamine [1].

Formation of Route-Specific Impurities

The Leuckart method generates several characteristic impurities that serve as definitive markers for this synthetic pathway [1] [3]. The most significant route-specific impurities include α,α′-dimethyldiphenethylamine and N,α,α′-trimethyldiphenethylamine, both formed through consecutive reductive amination processes involving methylamine and the starting ketone phenyl-2-propanone [1]. These compounds were originally associated with the Leuckart method in the 1970s by Barron and colleagues, and Kram and Kreugal, but their exclusive formation via this route was not definitively established until comprehensive comparative studies were conducted [1].

The formation of N,α,α′-trimethyldiphenethylamine results from the presence of methylamine within the reaction mixture, generated through two distinct pathways [1]. The primary source involves hydroxide-mediated hydrolysis of N-methylformamide during the initial reaction phase, producing residual methylamine alongside the hydride required for iminium ion reduction [1]. Additionally, methylamine may be present as a contaminant in commercially sourced N-methylformamide, as it serves as a key component in the industrial manufacture of N-methylformamide [1].

Quantitative Analysis of Leuckart Impurities

Detailed analytical investigations utilizing gas chromatography-mass spectrometry have revealed specific concentration ranges and variability patterns for Leuckart-derived impurities [1]. α,α′-Dimethyldiphenethylamine demonstrates semiquantitative concentrations of 4×10⁻⁴ mg/mL with an intra-batch relative standard deviation of 15% and inter-batch variability of 59-75% [1]. The compound exhibits more efficient extraction under basic conditions, appearing in both acidic and basic extraction protocols [1].

N,α,α′-Trimethyldiphenethylamine displays higher concentrations, ranging from 2×10⁻³ to 2×10⁻² mg/mL depending on extraction conditions, with intra-batch variability of 28% and inter-batch variation of 82-87% [1]. This impurity consistently appears as one of the most abundant route-specific markers, making it particularly valuable for forensic identification of the Leuckart synthesis pathway [1].

Additional Leuckart-Associated Compounds

The Leuckart method also produces several secondary impurities of forensic significance [3] [4]. N-Formylmethamphetamine represents an intermediate compound in the synthesis pathway, with variable abundance depending on reaction conditions and purification methods [3]. This compound demonstrates particular persistence, remaining detectable even after steam distillation and recrystallization purification procedures [3].

4-Methyl-5-phenylpyrimidine emerges as another characteristic Leuckart impurity, formed through cyclization reactions involving formamide components [3]. This compound appears as a major contaminant in ether-extracted and steam-distilled products, maintaining detectability even in recrystallized samples when analyzed via gas chromatography-mass spectrometry [3]. The consistent presence of 4-methyl-5-phenylpyrimidine across different purification methods establishes it as the most reliable Leuckart-specific contaminant [3].

| Impurity Compound | Molecular Formula | Concentration Range (mg/mL) | Formation Mechanism | Detection Persistence |

|---|---|---|---|---|

| α,α′-Dimethyldiphenethylamine [1] | C₁₈H₂₃N | 4×10⁻⁴ | Consecutive reductive amination | High |

| N,α,α′-Trimethyldiphenethylamine [1] | C₁₉H₂₅N | 2×10⁻³ - 2×10⁻² | Methylamine-mediated coupling | Very High |

| N-Formylmethamphetamine [3] | C₁₁H₁₅NO | 5×10⁻⁴ | Synthesis intermediate | Moderate |

| 4-Methyl-5-phenylpyrimidine [3] | C₁₁H₁₀N₂ | Variable | Formamide cyclization | Very High |

Emde Route-Specific Synthetic Byproducts

The Emde synthetic route represents a sophisticated methodology for N-Methylphenethylamine production, characterized by its utilization of ephedrine or pseudoephedrine as starting materials [5] [6]. This approach involves the initial preparation of chloropseudoephedrine or chloroephedrine intermediates through reaction with thionyl chloride, followed by catalytic hydrogenation under pressure to yield the final product [5] [6]. The Emde route demonstrates particular prevalence in Southeast Asian methamphetamine production, as evidenced by comprehensive forensic analyses.

Mechanistic Pathways and Intermediate Formation

The Emde reaction mechanism proceeds through S𝒩1 or S𝒩2 substitution reactions, where the hydroxyl group in ephedrine or pseudoephedrine undergoes displacement by chloride to form a racemic mixture of (+)-chloropseudoephedrine and (-)-chloroephedrine. These intermediates subsequently undergo cyclic ring closure to generate cis-1,2-dimethyl-3-phenylaziridines and trans-1,2-dimethyl-3-phenylaziridines, respectively. The aziridine intermediates can eliminate hydrogen chloride to form 1-propenylbenzene and 2-propenylbenzene, or undergo rearrangement to produce 1-dimethylamino-1-phenyl-2-chloropropane.

The formation of route-specific impurities occurs through complex molecular rearrangements during the reduction phase [5] [6]. Advanced analytical techniques including proton nuclear magnetic resonance spectroscopy, carbon nuclear magnetic resonance spectroscopy, and nanospray quadrupole-time of flight mass spectrometry have enabled the identification and structural elucidation of three primary byproduct compounds [5] [6].

Major Emde Route Byproducts

The most significant impurities associated with the Emde route include two stereoisomers of N,N′-dimethyl-3,4-diphenylhexane-2,5-diamine and N-methyl-1-{4-[2-(methylamino)propyl]phenyl}-1-phenylpropan-2-amine [5] [6]. These compounds were isolated through column chromatography and liquid chromatography techniques, with subsequent structural characterization revealing their complex molecular architectures [5] [6].

N,N′-dimethyl-3,4-diphenylhexane-2,5-diamine exists as distinct stereoisomeric forms, each demonstrating unique spectroscopic signatures and formation pathways [5]. The compound results from dimeric coupling reactions occurring during the catalytic reduction phase, representing a fundamental alteration of the carbon skeleton relative to the intended product [5].

N-methyl-1-{4-[2-(methylamino)propyl]phenyl}-1-phenylpropan-2-amine represents a complex rearrangement product, formed through intramolecular cyclization and subsequent ring-opening reactions [5] [6]. This impurity demonstrates particular significance for route identification, as its formation requires the specific reaction conditions and intermediates characteristic of the Emde methodology.

Chlorinated Intermediates as Route Markers

(1S,2S)-1-methylamino-1-phenyl-2-chloropropane serves as a definitive route-specific marker for the Emde synthesis pathway. This compound forms through the chloroephedrine intermediate stage and represents a direct product of the S𝒩1 or S𝒩2 substitution mechanism fundamental to the Emde route. The presence of this chlorinated intermediate provides unambiguous evidence of Emde route utilization, as it cannot form through alternative synthetic pathways.

The detection of chlorinated intermediates requires specialized analytical protocols due to their chemical reactivity and potential for further transformation. Gas chromatography-mass spectrometry analysis reveals characteristic fragmentation patterns that enable definitive identification, with molecular ion peaks and specific fragment ions providing confirmation of the chlorinated structure.

| Emde Route Byproduct | Molecular Formula | Structural Characteristics | Formation Mechanism |

|---|---|---|---|

| N,N′-dimethyl-3,4-diphenylhexane-2,5-diamine [5] | C₂₀H₂₈N₂ | Dimeric structure, stereoisomers | Coupling reaction |

| N-methyl-1-{4-[2-(methylamino)propyl]phenyl}-1-phenylpropan-2-amine [5] | C₂₀H₂₇N | Complex rearranged structure | Intramolecular cyclization |

| (1S,2S)-1-methylamino-1-phenyl-2-chloropropane | C₁₀H₁₄ClN | Chlorinated intermediate | S𝒩1/S𝒩2 substitution |

Nagai Method and Alkaloid Analog Production

The Nagai method represents a historically significant synthetic approach, first developed by Nagayoshi Nagai in 1893 for the synthesis of methamphetamine from ephedrine. This methodology employs hydriodic acid and red phosphorus as reducing agents, operating under controlled temperature conditions of 120-130°C over extended reaction periods ranging from 4-24 hours. The Nagai route demonstrates particular relevance in the context of alkaloid analog production, generating numerous structurally related compounds through specific reaction pathways.

Mechanistic Foundations of Nagai Chemistry

The Nagai reduction mechanism involves the regenerative role of red phosphorus in conjunction with iodine. The process initiates through oxidation of phosphorus by iodine to form diphosphorus tetraiodide, which subsequently decomposes in aqueous solution to yield phosphoric acid and phosphonium iodide. Upon heating, this mixture converts to hydroiodic acid and phosphine, with the hydroiodic acid protonating the hydroxyl group of ephedrine or pseudoephedrine to facilitate aziridine intermediate formation.

Comprehensive analytical investigations utilizing eighteen batches of synthesized material across six replicate batches and three different reaction times have revealed the complex impurity profile associated with the Nagai method. The impurity composition demonstrates significant variation with reaction duration, resolving previously conflicting literature data regarding this synthetic route. All previously reported impurity components were identified, though not consistently across all batches, indicating the importance of reaction conditions in determining the final product composition.

Naphthalene Derivative Formation

The Nagai method produces characteristic naphthalene derivatives that serve as definitive route markers. 1,3-dimethyl-2-phenylnaphthalene emerges as a major impurity, formed through complex cyclization reactions involving the phenethylamine backbone. This compound demonstrates consistent formation across different batch preparations, establishing it as a reliable indicator of Nagai route utilization.

1-benzyl-3-methylnaphthalene represents another significant impurity, formed through alternative cyclization pathways. The formation of these naphthalene derivatives requires the specific reaction conditions present in the Nagai method, including the elevated temperatures and acidic environment generated by hydroiodic acid. The detection of these compounds provides unambiguous evidence of Nagai route employment, as they cannot form through alternative synthetic methodologies.

Formyl Derivative Complications

N-formylmethamphetamine appears as a byproduct in Nagai reactions, challenging its traditional role as a Leuckart-specific marker. Detailed analytical investigations using headspace solid-phase microextraction gas chromatography-mass spectrometry have confirmed the formation of N-formylmethamphetamine under Nagai reaction conditions. This finding necessitates careful interpretation of forensic analyses, as the presence of formyl derivatives alone cannot definitively indicate the synthetic route employed.

The formation mechanism of N-formylmethamphetamine in Nagai reactions remains incompletely understood, though it likely involves interaction between the amine product and carbonyl-containing species generated during the reduction process. The abundance of this compound in Nagai products remains significantly lower than in Leuckart syntheses, suggesting that quantitative analysis rather than mere presence provides more reliable route identification.

Analytical Challenges and Artifact Formation

The Nagai method presents unique analytical challenges due to the potential for artifact formation during gas chromatographic analysis. N-acetylmethamphetamine can form through reaction between the primary amine product and ethyl acetate in the injection port of gas chromatographs, complicating impurity profiling efforts. This artifact formation demonstrates temperature dependence, with higher injection port temperatures promoting increased N-acetylmethamphetamine formation.

Comprehensive validation studies employing multiple analytical techniques, including liquid chromatography-mass spectrometry and headspace solid-phase microextraction, have confirmed that both N-acetylmethamphetamine and N-formylmethamphetamine represent genuine Nagai reaction byproducts rather than solely analytical artifacts. These findings emphasize the importance of employing multiple analytical approaches for accurate route determination.

| Nagai Method Impurity | Molecular Formula | Formation Pathway | Analytical Considerations |

|---|---|---|---|

| 1,3-dimethyl-2-phenylnaphthalene | C₁₇H₁₆ | Cyclization reaction | Route-specific marker |

| 1-benzyl-3-methylnaphthalene | C₁₈H₁₆ | Alternative cyclization | Consistent formation |

| N-formylmethamphetamine | C₁₁H₁₅NO | Unknown mechanism | Not route-specific |

| N-acetylmethamphetamine | C₁₂H₁₇NO | Artifact formation possible | Multiple validation needed |

Radiolabeled Synthesis for Pharmacokinetic Studies

Radiolabeled synthesis of N-Methylphenethylamine represents a specialized synthetic approach designed specifically for pharmacokinetic and metabolic studies. This methodology employs radioactive isotopes, primarily carbon-14 and tritium, to enable precise tracking of the compound and its metabolites in biological systems. The synthetic approaches for radiolabeled N-Methylphenethylamine demonstrate remarkable efficiency and selectivity, achieving high specific activities required for sensitive biological investigations.

Carbon-14 Labeling Strategies

The synthesis of carbon-14 labeled N-Methylphenethylamine utilizes ¹⁴C-methyl iodide as the primary methylating agent. The methodology closely parallels established synthetic routes but incorporates radioactive precursors at strategic positions to achieve optimal labeling efficiency. The process begins with phenethylamine conversion to its trifluoroacetamide derivative, followed by N-methylation using ¹⁴C-labeled methyl iodide, and subsequent amide hydrolysis to yield the labeled product.

This approach achieves specific activities suitable for biological investigations while maintaining chemical and radiochemical purity standards. The incorporation of carbon-14 in the N-methyl position provides optimal metabolic tracking capabilities, as this position remains relatively stable under physiological conditions while enabling discrimination from unlabeled metabolites.

Alternative carbon-14 labeling strategies have been developed utilizing different synthetic precursors and labeling positions. [¹¹C]Methyl iodide represents another valuable labeling agent, particularly for positron emission tomography studies, achieving radiochemical yields of 35% with specific activities of 3.7 GBq/μmol in 35-minute synthesis protocols. These short-lived isotopes require rapid synthetic methodologies optimized for automated production systems.

Tritium Labeling Methodologies

Tritium-labeled N-Methylphenethylamine synthesis employs tritiated methylating agents or tritium-labeled phenethyl precursors. The pharmacokinetic investigations utilizing tritium-labeled N-methyltyramine, a closely related compound, demonstrate the effectiveness of tritium labeling for metabolic studies. Tritium incorporation at specific ring positions (C-3 and C-5) provides stable labeling that enables comprehensive distribution and metabolism analysis.

Tritium labeling strategies offer advantages in terms of isotope stability and detection sensitivity, though they require specialized synthetic protocols to achieve optimal incorporation efficiency. The synthesis typically involves catalytic tritiation or tritium exchange reactions under controlled conditions to minimize isotope loss and ensure adequate specific activity.

Pharmacokinetic Applications and Validation

Radiolabeled N-Methylphenethylamine demonstrates rapid pharmacokinetic profiles characteristic of trace amine compounds. Studies utilizing tritium-labeled analogs reveal α-phase half-lives of 0.3 minutes and β-phase half-lives of 5.6 minutes following intravenous administration. These rapid elimination kinetics necessitate sophisticated analytical methods for accurate pharmacokinetic parameter determination.

The distribution studies reveal rapid tissue penetration, with significant radioactivity detected in all examined tissues within 2 minutes of administration. Kidney and liver demonstrate the highest uptake levels, consistent with the primary metabolic and elimination pathways for phenethylamine compounds. Brain penetration occurs to a limited extent, indicating restricted blood-brain barrier permeability.

Metabolic fate studies utilizing radiolabeled compounds reveal extensive biotransformation, with approximately 80% of administered radioactivity recovered in urine within 1 hour. This rapid metabolism and elimination profile provides crucial information for understanding the biological activity duration and potential therapeutic applications of N-Methylphenethylamine.

| Radiolabeling Approach | Isotope | Labeling Position | Specific Activity | Synthesis Time | Primary Application |

|---|---|---|---|---|---|

| ¹⁴C-Methyl iodide | Carbon-14 | N-methyl | High | 60-90 minutes | Metabolic studies |

| ¹¹C-Methyl iodide | Carbon-11 | N-methyl | 3.7 GBq/μmol | 35 minutes | PET imaging |

| Tritium labeling | Tritium | Ring positions | Variable | Variable | Distribution studies |

Protecting Group Strategies in Multi-Step Syntheses

Protecting group strategies represent fundamental methodologies in the multi-step synthesis of N-Methylphenethylamine and related phenethylamine derivatives. These approaches enable selective functional group manipulation while preventing unwanted side reactions that could compromise synthetic efficiency or product quality. The implementation of protecting groups becomes particularly critical in complex synthetic sequences where multiple reactive centers require independent manipulation.

Nitrogen Protection Strategies

N-tosyl protection represents one of the most widely employed strategies for phenethylamine synthesis. The tosyl group provides robust protection under various reaction conditions while enabling subsequent transformations at other molecular sites. Tosyl-protected aziridines demonstrate particular utility in cross-electrophile coupling reactions, facilitating the construction of β-phenethylamine derivatives through photoassisted nickel-catalyzed methodologies.

The implementation of tosyl protection involves reaction of the amine with tosyl chloride under basic conditions, generating a stable sulfonamide that resists nucleophilic attack and hydrolysis under neutral and basic conditions. Deprotection requires specific conditions, typically involving sodium naphthalenide or lithium aluminum hydride reduction, enabling selective removal when desired.

N-Boc (tert-butoxycarbonyl) protection provides orthogonal protecting group capabilities in phenethylamine synthesis. The Boc group demonstrates stability under basic and nucleophilic conditions while enabling facile removal under acidic conditions. This orthogonality proves particularly valuable in multi-step syntheses where different protecting groups require selective removal at distinct synthetic stages.

Boc protection involves reaction with di-tert-butyl dicarbonate under basic conditions, generating a stable carbamate that tolerates various synthetic transformations. The protecting group undergoes clean removal through treatment with trifluoroacetic acid or other strong acids, liberating the free amine without affecting acid-stable functionalities.

Advanced Protecting Group Systems

N-Fmoc (9-fluorenylmethoxycarbonyl) protection demonstrates particular utility in peptide synthesis applications involving phenethylamine derivatives. The Fmoc group provides base-labile protection, enabling removal through treatment with secondary amines such as piperidine. This approach proves especially valuable in solid-phase synthesis protocols where mild deprotection conditions prevent damage to resin linkages.

Recent developments in protecting group chemistry have introduced specialized systems optimized for specific synthetic challenges. N-pyridinium aziridines represent innovative dual electrophiles that enable modular phenethylamine synthesis through ring-opening and cross-coupling reactions. These systems provide inherent reactivity control while enabling diverse functional group installation through selective reactions.

The 9-phenyl-9-fluorenyl (PhF) protecting group demonstrates exceptional utility in preventing racemization during amino acid and phenethylamine manipulations. This sterically demanding protecting group provides enhanced configurational stability while maintaining reasonable reactivity for installation and removal. The PhF system enables rapid protection using 9-chloro-9-phenylfluorene with N-methylmorpholine and silver nitrate, achieving excellent yields under mild conditions.

Orthogonal Protection Strategies

Orthogonal protecting group strategies enable simultaneous protection of multiple functional groups with independent removal capabilities. These approaches prove essential in complex phenethylamine syntheses where amine, hydroxyl, and carboxyl functionalities require differential protection. Common orthogonal combinations include Fmoc/Boc systems, where Fmoc groups remove under basic conditions while Boc groups require acidic treatment.

Solid-phase synthesis strategies utilize specialized protecting group combinations optimized for resin-bound synthesis. The 2-chlorotrityl chloride resin provides temporary carboxylic acid protection during N-methylation procedures, enabling efficient phenethylamine derivative synthesis. This approach achieves high yields without racemization, demonstrating the value of tailored protecting group selection.

Advanced orthogonal systems incorporate photolabile protecting groups that enable light-triggered deprotection. These systems provide temporal control over deprotection processes, enabling precise reaction sequence control in complex synthetic schemes. Photolabile groups prove particularly valuable in biological applications where spatial and temporal control over compound release is required.

Protecting Group Selection Criteria

The selection of appropriate protecting groups requires careful consideration of multiple factors including stability, installation ease, removal conditions, and compatibility with subsequent synthetic transformations. Protecting groups must demonstrate stability under the specific reaction conditions employed while enabling facile removal without affecting other functional groups.

Chemical stability requirements vary significantly depending on the synthetic sequence employed. Strong bases, nucleophiles, and reducing agents commonly encountered in phenethylamine synthesis require protecting groups with appropriate resistance profiles. The protecting group must also avoid interference with desired reactions while providing adequate protection duration.

Removal conditions represent another critical selection criterion, as harsh deprotection conditions can damage sensitive functionalities or promote unwanted side reactions. Mild, selective removal conditions enable clean deprotection without compromising product quality or yield. The availability of orthogonal removal conditions becomes essential in multi-protecting group systems.

| Protecting Group | Installation Conditions | Stability Profile | Removal Conditions | Primary Applications |

|---|---|---|---|---|

| N-Tosyl | Tosyl chloride, base | Base/nucleophile stable | Na naphthalenide | Cross-coupling reactions |

| N-Boc | Boc₂O, base | Base stable, acid labile | TFA, HCl | Multi-step synthesis |

| N-Fmoc | Fmoc-Cl, base | Acid stable, base labile | Piperidine | Peptide synthesis |

| PhF | PhFCl, NMM, AgNO₃ | Racemization resistant | Specialized conditions | Stereochemical control |

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Boiling Point

Heavy Atom Count

LogP

UNII

Related CAS

GHS Hazard Statements

H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];

H318 (100%): Causes serious eye damage [Danger Serious eye damage/eye irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Corrosive;Irritant